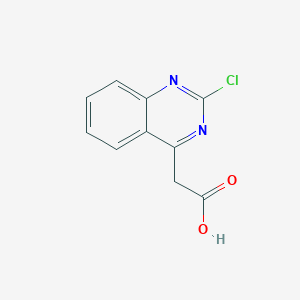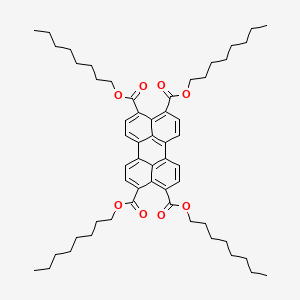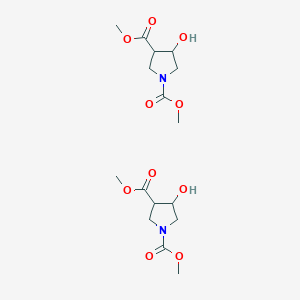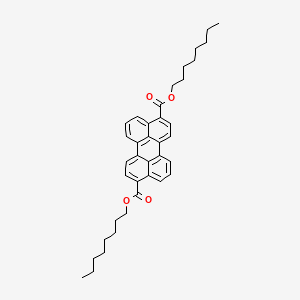![molecular formula C30H19Br B12282242 6-Bromo-[2,2';6',2'']ternaphthalene CAS No. 817210-33-6](/img/structure/B12282242.png)
6-Bromo-[2,2';6',2'']ternaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-[2,2’;6’,2’']ternaphthalene is an organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by the presence of a bromine atom attached to the naphthalene structure, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[2,2’;6’,2’']ternaphthalene typically involves the bromination of naphthalene derivatives. One common method is the bromination of 2-aminonaphthalene using bromine and di-tert-butyl dicarbonate . The reaction conditions are generally mild, and the process does not require high-temperature or high-pressure conditions, making it relatively safe and efficient.
Industrial Production Methods
Industrial production of 6-Bromo-[2,2’;6’,2’']ternaphthalene follows similar synthetic routes but on a larger scale. The process involves continuous bromination reactions with efficient purification steps to ensure high yield and purity. The use of cost-effective starting materials and optimized reaction conditions are crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-[2,2’;6’,2’']ternaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene derivatives without the bromine substituent.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalenes, while oxidation and reduction reactions produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-[2,2’;6’,2’']ternaphthalene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies involving brominated organic compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of brominated drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-[2,2’;6’,2’']ternaphthalene involves its interaction with molecular targets through its bromine substituent. The bromine atom can participate in various chemical reactions, influencing the reactivity and properties of the compound. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution, depending on the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-naphthol: A brominated naphthol with similar reactivity but different structural features.
2-Bromo-6-methoxynaphthalene: Another brominated naphthalene derivative with a methoxy group.
6-Bromo-2-naphthoic acid: A brominated naphthoic acid with distinct chemical properties.
Uniqueness
6-Bromo-[2,2’;6’,2’']ternaphthalene is unique due to its specific bromination pattern and the resulting chemical properties
Propiedades
Número CAS |
817210-33-6 |
|---|---|
Fórmula molecular |
C30H19Br |
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
2-bromo-6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalene |
InChI |
InChI=1S/C30H19Br/c31-30-14-13-28-18-27(11-12-29(28)19-30)26-10-9-24-16-23(7-8-25(24)17-26)22-6-5-20-3-1-2-4-21(20)15-22/h1-19H |
Clave InChI |
SHPGNDCGWXEWFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)C5=CC6=C(C=C5)C=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12282180.png)
![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12282188.png)
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride](/img/structure/B12282194.png)
![2-Chloro-6-fluorothiazolo[4,5-b]pyridine](/img/structure/B12282195.png)
![(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine](/img/structure/B12282201.png)



![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester](/img/structure/B12282222.png)


![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)

